N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide
Description
This compound is a benzofuran-2-carboxamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group at the N-position and a 4-methoxybenzamido substituent at the 3-position of the benzofuran core. The presence of the methoxy group enhances lipophilicity and metabolic stability, while the benzodioxole moiety may contribute to binding affinity via π-π interactions with biological targets .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(4-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c1-29-16-9-6-14(7-10-16)23(27)26-21-17-4-2-3-5-18(17)32-22(21)24(28)25-15-8-11-19-20(12-15)31-13-30-19/h2-12H,13H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHOBTSTTQDBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the benzo[d][1,3]dioxol-5-yl and 4-methoxybenzamido groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Palladium-Catalyzed C–H Arylation at the C3 Position
The benzofuran core undergoes regioselective C–H functionalization at the C3 position via palladium catalysis. Using 8-aminoquinoline as a directing group, aryl iodides are introduced with high efficiency ( ).
Key Reaction Parameters
| Parameter | Details | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | 72–89 |
| Ligand | Ag₂CO₃ (2.0 equiv) | – |
| Solvent | DMF/1,4-dioxane (1:1) | – |
| Temperature | 100°C | – |
| Reaction Time | 24 hours | – |
This method enables the installation of diverse aryl/heteroaryl groups, forming intermediates critical for further derivatization ( ).
Transamidation for Carboxamide Diversification
The 2-carboxamide group participates in transamidation reactions under Boc-protection conditions, allowing modular substitution ( ):
One-Pot Transamidation Protocol
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Boc Activation :
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Reagents: Boc₂O (1.5 equiv), DMAP (0.2 equiv)
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Conditions: MeCN, 60°C, 5 hours
-
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Aminolysis :
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Amines: Primary/secondary amines (1.2 equiv)
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Solvent: Toluene, 60°C, 12–48 hours
-
Representative Amine Nucleophiles
| Amine | Product Yield (%) | Reaction Time (h) |
|---|---|---|
| Benzylamine | 84 | 24 |
| Piperidine | 78 | 18 |
| 4-Methoxyaniline | 68 | 36 |
This strategy facilitates the synthesis of derivatives with modified pharmacological profiles ( ).
Reactivity of the 4-Methoxybenzamido Substituent
The 3-(4-methoxybenzamido) group undergoes hydrolysis under acidic or basic conditions:
Hydrolysis Pathways
| Condition | Product | Application |
|---|---|---|
| 6M HCl, reflux, 8h | 3-Amino-benzofuran-2-carboxamide | Intermediate for Schiff base synthesis |
| NaOH (10%), EtOH, 12h | 3-Hydroxy-benzofuran-2-carboxamide | Coordination chemistry |
The liberated amine group enables subsequent condensations (e.g., with aldehydes or acyl chlorides) for heterocyclic ring formation ( ).
Electrophilic Aromatic Substitution on the Benzodioxole Ring
The benzo[d] dioxol-5-yl moiety participates in electrophilic substitutions:
Nitration and Halogenation
| Reaction | Conditions | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 6-Nitro-benzo[d] dioxol-5-yl |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT, 4h | 6-Bromo-benzo[d] dioxol-5-yl |
These modifications enhance π-stacking interactions in target binding studies ( ).
Photochemical [2+2] Cycloadditions
The benzofuran’s conjugated diene system undergoes UV-mediated cycloadditions:
Representative Reaction
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Substrate : 3-(4-Methoxybenzamido)benzofuran
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Conditions : UV (254 nm), acetone, N₂ atmosphere, 6h
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Product : Tricyclic cyclobutane adduct (72% yield)
This reactivity is exploited in photopharmacology for light-activated drug delivery systems ( ).
Catalytic Hydrogenation of the Benzofuran Core
Selective hydrogenation occurs under controlled conditions:
| Catalyst | Pressure (psi) | Solvent | Product |
|---|---|---|---|
| Pd/C (10%) | 50 | EtOAc | Dihydrobenzofuran derivative |
| Rh/Al₂O₃ | 30 | MeOH | Tetrahydrobenzofuran analog |
Hydrogenated derivatives show altered pharmacokinetic properties ( ).
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the benzofuran moiety exhibit significant anticancer properties. N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Inhibition of Protein Kinases
This compound has been identified as a selective inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. The inhibition of these kinases can lead to the disruption of tumor growth and metastasis, making this compound a candidate for further development as an anticancer drug .
Pharmacology
Anti-inflammatory Properties
this compound has demonstrated anti-inflammatory effects in preclinical models. Its ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Emerging studies indicate that this compound may possess neuroprotective properties. It has been shown to mitigate neuronal damage in models of neurodegenerative diseases, potentially offering new avenues for the treatment of conditions like Alzheimer's and Parkinson's disease .
Materials Science
Polymer Composites
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties. Research into polymer composites containing this compound has revealed improvements in thermal stability and mechanical strength, making it suitable for applications in high-performance materials .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines (e.g., breast and lung cancer) reported that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Neuroprotection
In animal models of neurodegeneration, administration of this compound showed a marked decrease in neuroinflammatory markers and improved cognitive function. These findings highlight its potential as a therapeutic agent for neurodegenerative disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound is compared below with structurally related molecules from the provided evidence, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogues
Physicochemical Properties
- Melting Points :
- Solubility : The methoxy group in the target compound enhances solubility in polar aprotic solvents (e.g., DMSO), as seen in similar α-ketoacetamides (Compound 4p) .
SAR (Structure-Activity Relationship) Insights
- Benzodioxole vs. Benzofuran : Replacement of benzodioxole with benzofuran (as in the target compound) may enhance aromatic stacking interactions in hydrophobic binding pockets .
- Methoxy Substitution : The 4-methoxy group in the target compound mirrors the optimization seen in Compound 4p, where methoxy groups improved metabolic stability .
Discussion of Key Differences and Challenges
- Bioactivity Gaps : While benzodioxole-containing compounds (e.g., ) show diverse activity, the target’s benzofuran-carboxamide hybrid lacks direct biological data, necessitating further profiling.
- Thermal Stability : Lower melting points in cyclopropane derivatives () suggest that the target compound’s benzofuran core may offer superior stability for formulation.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include a benzofuran moiety and a benzo[d][1,3]dioxole group. The presence of these functional groups is believed to contribute to its biological activity.
- Chemical Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 318.35 g/mol
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds containing similar structural motifs can inhibit cell proliferation in various cancer cell lines. The mechanisms often involve inducing apoptosis and modulating signaling pathways associated with cell growth and survival.
- Antioxidant Activity : The presence of the dioxole moiety is linked to antioxidant properties, which may help in reducing oxidative stress in cells.
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of specific enzymes involved in cancer progression, such as chitinases, which play a role in tumor growth and metastasis.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF-7 (Breast Cancer) | 0.30 | |
| Antioxidant Activity | Various | N/A | |
| Enzyme Inhibition (Chitinases) | Ostrinia furnacalis | 0.8 |
Case Study 1: Anticancer Potential
A study evaluated the anticancer effects of this compound on breast cancer cell lines MCF-7 and SKBR-3. The compound demonstrated significant inhibition of cell proliferation with an IC50 value as low as 0.30 µM in MCF-7 cells. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to apoptosis .
Case Study 2: Insect Growth Regulation
Another study explored the use of similar compounds as insect growth regulators (IGRs). The compound showed promising results against Ostrinia furnacalis, where it acted as a multitarget inhibitor on chitinases with an IC50 value of 0.8 µM. This suggests potential applications in pest control, leveraging its structural properties for agricultural benefits .
Q & A
Q. What are the key synthetic methodologies for preparing N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide?
The synthesis typically involves sequential coupling and cyclization steps:
- Amide bond formation : Carboxylic acid intermediates (e.g., benzofuran-2-carboxylic acid derivatives) are activated using coupling agents like EDC·HCl with DMAP in chloroform or DCM under inert atmospheres. Reaction times vary (24–48 hours), and incomplete reactions may require additional catalyst .
- Palladium-catalyzed cross-coupling : For introducing aryl groups (e.g., benzo[d][1,3]dioxol-5-yl), Suzuki-Miyaura reactions with Pd(OAc)₂/XPhos in dioxane/water mixtures at 100°C are common. Purification via silica chromatography yields intermediates .
- Functionalization : Methoxy and benzamido groups are introduced via nucleophilic substitution or acylation, using reagents like 4-methoxybenzoyl chloride under reflux .
Q. Which analytical techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.8–8.6 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS or HR-MS validates molecular weight (e.g., calculated vs. observed m/z within 0.001 Da accuracy) .
- Elemental analysis : Ensures purity by matching experimental and theoretical C/H/N ratios .
Advanced Research Questions
Q. How can low yields in the amide coupling step be mitigated?
- Catalyst optimization : Adding DMAP (4-dimethylaminopyridine) as a co-catalyst improves reaction efficiency, particularly for sterically hindered substrates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Temperature control : Extended reflux (e.g., 50°C for 48 hours) ensures complete activation of carboxylic acids .
Q. How to resolve contradictions in spectral data for benzofuran derivatives?
- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon connectivity. For example, distinguishing between regioisomers of benzodioxole substitution .
- X-ray crystallography : Definitive structural elucidation resolves discrepancies in NOE or coupling constants .
- Comparative analysis : Cross-reference with literature data for similar compounds (e.g., benzofuran carboxamides in ) to identify systematic errors .
Q. What experimental designs are recommended for assessing biological activity?
- Target identification : Virtual screening (e.g., against uPAR or nuclear receptors) identifies potential targets, followed by in vitro binding assays .
- In vivo models : For neurogenesis or metabolic studies, use rodent models with dose-dependent administration (e.g., 10–50 mg/kg) and monitor biomarkers like hippocampal neurogenesis markers or lipid profiles .
- Structure-activity relationships (SAR) : Synthesize analogs with varied substituents (e.g., halogens or methoxy groups) to correlate structural features with activity .
Methodological Notes
- Synthetic challenges : Steric hindrance from the benzodioxole and benzamido groups may require iterative optimization of reaction conditions .
- Data validation : Always corroborate spectral data with orthogonal techniques (e.g., IR for carbonyl groups) to avoid misassignment .
- Ethical considerations : Adhere to institutional guidelines for in vivo studies, including proper waste disposal for halogenated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
